molecular formula BTa B079656 Tantalum boride CAS No. 12007-07-7

Tantalum boride

Numéro de catalogue B079656
Numéro CAS: 12007-07-7
Poids moléculaire: 191.76 g/mol
Clé InChI: XTDAIYZKROTZLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tantalum diboride (TaB2) is a gray material with metallic luster crystals. It is known for its high melting point, wear resistance, and high hardness. It is widely used in the fields of ultra-high temperature ceramic materials, hard materials, or composite material reinforcements .


Synthesis Analysis

Tantalum boride can be synthesized using several methods. One approach is the use of Microwave plasma chemical vapor deposition (MPCVD) to diffuse boron into tantalum using plasma initiated from a feedgas mixture containing hydrogen and diborane . Another method involves depositing tantalum boride films from a gas mixture of TaCl5-BCl3-H2-Ar in the temperature range 540–800 °C .


Molecular Structure Analysis

Tantalum boride has different crystalline structures depending on the ratio of tantalum to boron. For instance, TaB has an orthorhombic structure, while TaB2 has a hexagonal structure .


Chemical Reactions Analysis

Mechanochemical solid-phase reactions occur when tantalum and boron powder mixtures are ground. The substitutional solid solution decomposes at 50 at.% B in the starting mixture and stimulates the self-propagating mechanochemical synthesis reaction to form the TaB phase .


Physical And Chemical Properties Analysis

Tantalum diboride has a density of 9.14g/cm3 and a molecular weight of 202.5. It is stable to oxidation below 700 °C and to acid corrosion .

Applications De Recherche Scientifique

Nanoparticle Formation

Tantalum diboride nanoparticles can be synthesized through the reaction of amorphous boron with tantalum in ionic melts . This process results in nearly spherical TaB2 particles with an average diameter of 70 nm. These nanoparticles exhibit a high melting point, hardness, strength, wear resistance, and thermal conductivity, making them ideal for use in industry sectors that require materials with superior mechanical and thermal properties .

Ultra-High-Temperature Ceramics (UHTCs)

As one of the most important UHTCs, TaB2 is extensively studied for applications that exceed 2000°C . Its potential uses include propulsion systems in new-generation space vehicles, combustion chambers of rockets, and the leading edges of reentry hypersonic missiles. The material’s ability to withstand sharp heating-cooling cycles makes it a prime candidate for protective materials in these extreme environments .

Corrosion Resistance

The chemical stability and corrosion resistance of TaB2, especially in acidic media, are significant for applications in corrosive environments . This property is beneficial for the development of coatings and materials that can maintain integrity and performance when exposed to harsh chemical agents.

Electrical Conductivity

The electronic properties of TaB2, such as electrical conductivity and metal d-band properties, can be understood through the density of states (DOS) and projected DOS studies . These properties are crucial for applications in electronic devices where reliable and efficient conductivity is required.

Nanostructured Films

Tantalum diboride-based nanostructured films have been explored for their unique structure and properties . These films can be deposited by methods like rf magnetron sputtering, offering potential applications in microelectronics and protective coatings.

Improved Oxidation Resistance

Adding tantalum to other diborides, such as zirconium diboride, can improve oxidation resistance . This enhancement is vital for materials exposed to high temperatures and oxidative environments, such as those encountered in aerospace applications.

Mécanisme D'action

Target of Action

Tantalum boride, also known as boranylidynetantalum, is primarily used in the manufacturing of thin films for various industries, such as electronics, optics, and coatings . Its primary targets are surfaces that require extreme hardness and resistance to oxidation and acid corrosion .

Mode of Action

Tantalum boride interacts with its targets by forming a hard, corrosion-resistant coating. This is achieved through a process known as sputtering, where tantalum boride is bombarded with energetic particles, causing atoms from the tantalum boride to be ejected and deposited onto the target surface .

Biochemical Pathways

Its synthesis involves mechanochemical solid-phase reactions, which occur when tantalum and boron powder mixtures are ground together . Two mechanisms are observed: the formation of a substitutional solid solution and a supersaturated interstitial solid solution .

Result of Action

The result of tantalum boride’s action is the formation of a hard, corrosion-resistant coating on the target surface. This coating has a Vickers hardness of approximately 30 GPa and is stable to oxidation below 700 °C and to acid corrosion . These properties make tantalum boride coatings highly desirable in various industries.

Action Environment

The action of tantalum boride is influenced by environmental factors such as temperature and pressure. For instance, tantalum boride films can be deposited from a gas mixture in the temperature range of 540–800 °C . Additionally, the mechanochemical reactions involved in the synthesis of tantalum boride are influenced by the conditions under which the tantalum and boron powders are ground together .

Safety and Hazards

Tantalum boride may cause respiratory irritation, serious eye irritation, and skin irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Propriétés

IUPAC Name

boranylidynetantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDAIYZKROTZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B#[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BTa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum boride

CAS RN

12007-07-7
Record name Tantalum boride (TaB)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tantalum boride (TaB)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tantalum boride (TaB)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum monoboride
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Q & A

Q1: What are the common stoichiometries of tantalum boride and what are their crystal structures?

A1: Tantalum boride exists in various stoichiometries, with the most common being tantalum diboride (TaB2), tantalum monoboride (TaB), and Ta3B4. TaB2 adopts a hexagonal structure [, , ], TaB crystallizes in an orthorhombic structure [, ], and Ta3B4 is orthorhombic [].

Q2: How does the synthesis method influence the properties of tantalum boride?

A2: The choice of synthesis method significantly impacts the resulting properties of tantalum boride. For instance, magnetron sputtering can be used to deposit thin films with controlled composition and microstructure by adjusting the bias voltage [, ]. Electrochemical synthesis in molten salts offers another route to produce tantalum boride coatings, with the melt composition influencing the deposit structure [, , ]. Mechanical synthesis, such as high-energy ball milling, has also been explored for the production of tantalum boride powders [].

Q3: What is the role of substrate temperature in the plasma synthesis of tantalum boride?

A3: During microwave plasma chemical vapor deposition (MPCVD) of tantalum boride, higher substrate temperatures promote the formation of TaB2 relative to TaB. This is attributed to the increased diffusion of boron into the tantalum lattice at elevated temperatures, leading to a higher concentration of boron in the formed boride phases [].

Q4: How does the addition of tantalum boride impact the properties of titanium alloys for biomedical applications?

A4: Coating titanium alloys, such as Ti6Al4V (TC4), with nano-sized tantalum boride enhances their biocompatibility and promotes osteogenesis. In vitro studies using rabbit bone marrow stromal cells (BMSCs) demonstrated increased cell proliferation, adhesion, and osteogenic differentiation on tantalum boride coated surfaces compared to uncoated controls [].

Q5: Can tantalum boride be used as a saturable absorber for Q-switched fiber lasers?

A5: Yes, both TaB and TaB2 exhibit potential as saturable absorbers for Q-switched fiber lasers operating at 1080 nm. They have demonstrated the ability to generate short pulses, with durations as low as 345 ns [, ].

Q6: How does tantalum boride contribute to the wear resistance of road transport parts?

A6: Laser deposition of tantalum boride onto the surfaces of automotive parts significantly improves their wear resistance. This enhancement stems from the increased hardness of the alloyed layer and the formation of secondary structures containing molybdenum, tantalum, and boron carbide borides, which reduce friction between surfaces [].

Q7: What is the oxidation behavior of tantalum boride at high temperatures?

A7: Tantalum boride exhibits good oxidation resistance at high temperatures due to the formation of a protective tantalum oxide (Ta2O5) layer on its surface. This oxide layer acts as a barrier, hindering further oxidation. The oxidation process begins around 873 K and leads to the formation of Ta2O5 [].

Q8: Can tantalum boride be used in heterostructures for optoelectronic applications?

A9: Yes, a heterostructure composed of n-doped silicon carbide (SiC) and a layer of tantalum monoboride (TaB) exhibits promising near-ultraviolet (UV) photodetection properties. The device demonstrated a high responsivity of 2.9 A/W at 405 nm and a fast frequency response of 610 kHz, highlighting its potential for high-power optoelectronic devices operating in harsh conditions [].

Q9: What is the role of oxygen in the electrochemical synthesis of tantalum boride coatings?

A10: Oxygen plays a crucial role in the formation of tantalum boride coatings during electrochemical synthesis. While tantalum and boron-containing species do not directly react in oxygen-free fluoride melts, the presence of oxygen in oxofluoride melts facilitates the formation of complex species, potentially with oxygen bridging tantalum and boron. This difference in melt chemistry significantly influences the structure of the resulting deposit, with oxofluoride melts yielding laminated, X-ray amorphous layers, unlike the multi-phase crystalline deposits obtained from fluoride melts [].

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